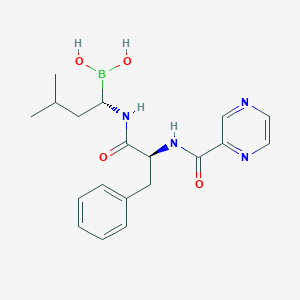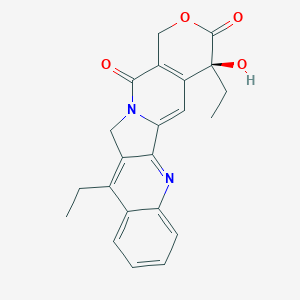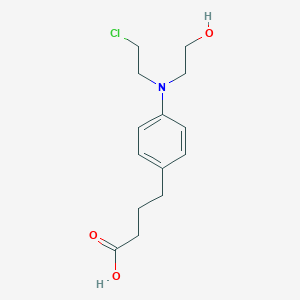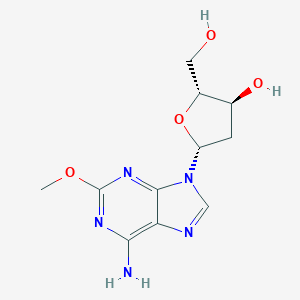
Bis(2-Chlorethyl)amin-Hydrochlorid
Übersicht
Beschreibung
Bis(2-chloroethyl)amine hydrochloride is a chemical compound with the molecular formula C₄H₁₀Cl₃N. It is a derivative of diethanolamine and is known for its cytotoxic properties. This compound is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2-chloroethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its cytotoxic effects and potential use in cancer research.
Medicine: Investigated for its role in chemotherapy as a derivative of nitrogen mustards.
Industry: Utilized in the production of piperazine derivatives and other chemical intermediates
Wirkmechanismus
Target of Action
Bis(2-chloroethyl)amine hydrochloride, also known as mechlorethamine, primarily targets DNA within cells. It binds to the N7 nitrogen atom of guanine bases in DNA . This interaction is crucial as it disrupts the DNA structure, preventing proper replication and transcription, which is essential for cell division and function.
Mode of Action
Mechlorethamine acts as an alkylating agent. It introduces alkyl groups into the DNA molecule, leading to the formation of cross-links between DNA strands . These cross-links inhibit the separation of DNA strands, thereby blocking DNA synthesis and RNA transcription. Additionally, the alkylation can cause mispairing of nucleotides, leading to mutations .
Biochemical Pathways
The primary biochemical pathway affected by mechlorethamine is the DNA damage response pathway. The cross-linking and alkylation of DNA activate repair mechanisms, such as nucleotide excision repair and homologous recombination . .
Pharmacokinetics
Mechlorethamine exhibits rapid absorption and distribution when administered intravenously. It has a very short half-life of less than one minute due to its high reactivity and rapid metabolism . The compound is primarily excreted through the kidneys.
Result of Action
At the molecular level, mechlorethamine’s action results in DNA cross-linking, strand breaks, and mutations. These effects lead to the inhibition of DNA replication and transcription, ultimately causing cell death. At the cellular level, this results in the suppression of rapidly dividing cells, which is why mechlorethamine is effective in treating cancers like Hodgkin’s disease and lymphomas .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of mechlorethamine. It is highly reactive and can be inactivated by water and other nucleophiles. Therefore, it must be handled and stored under controlled conditions to maintain its stability and effectiveness .
: Chlormethine - Wikipedia : Mechlorethamine: Uses, Interactions, Mechanism of Action | DrugBank Online
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride. The reaction typically involves the following steps :
- Diethanolamine is dissolved in dichloroethane.
- Thionyl chloride is added to the solution, forming a solid suspension.
- The mixture is warmed to 50°C, dissolving the suspension and completing the reaction.
Industrial Production Methods
In an industrial setting, the production of bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine with thionyl chloride, followed by centrifugation and drying. The process releases sulfur dioxide and hydrochloric acid gases, which are scrubbed with sodium hydroxide solution .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of bis(2-chloroethyl)amine hydrochloride.
Nucleophiles: Such as amines or alcohols, can react with the chlorine atoms.
Major Products Formed
Piperazine Derivatives: Formed when bis(2-chloroethyl)amine hydrochloride reacts with piperazine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)methylamine hydrochloride
- Tris(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- 2-Bromoethylamine hydrobromide
- 3-Chloropropylamine hydrochloride
Uniqueness
Bis(2-chloroethyl)amine hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of piperazine derivatives and other chemical compounds. Its cytotoxic properties also make it significant in medical research, particularly in the study of chemotherapy agents .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052567 | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
821-48-7 | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY407360DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(2-chloroethyl)amine hydrochloride?
A1: The molecular formula of Bis(2-chloroethyl)amine hydrochloride is C4H10Cl2N+Cl-, and its molecular weight is 178.09 g/mol.
Q2: Are there efficient methods for synthesizing Bis(2-chloroethyl)amine hydrochloride?
A2: Yes, Bis(2-chloroethyl)amine hydrochloride can be synthesized from diethanolamine using thionyl chloride as the chlorinating agent and chloroform as the solvent []. This method is considered simple, economical, and environmentally friendly.
Q3: What spectroscopic data is available for identifying Bis(2-chloroethyl)amine hydrochloride?
A3: Infrared (IR) spectroscopy is commonly used to identify Bis(2-chloroethyl)amine hydrochloride []. Additionally, 1H NMR and mass spectrometry have also been used to verify the structure of this compound and its derivatives [, ].
Q4: What is Bis(2-chloroethyl)amine hydrochloride primarily used for?
A4: Bis(2-chloroethyl)amine hydrochloride is primarily used as an alkylating agent, especially in the synthesis of pharmaceuticals like nitrogen mustards [, , , , , , ] and other heterocyclic compounds [, , , , , ].
Q5: Can you describe how Bis(2-chloroethyl)amine hydrochloride acts as an alkylating agent?
A5: The two chloroethyl groups in Bis(2-chloroethyl)amine hydrochloride are susceptible to nucleophilic substitution. This allows it to react with nucleophilic groups in other molecules, leading to the formation of covalent bonds and alkylation of the target molecule.
Q6: What types of heterocyclic compounds can be synthesized using Bis(2-chloroethyl)amine hydrochloride?
A6: Bis(2-chloroethyl)amine hydrochloride is particularly useful in the synthesis of piperazine derivatives [, , , , ]. It has also been used to synthesize oxazolidine derivatives [].
Q7: Can Bis(2-chloroethyl)amine hydrochloride participate in multicomponent reactions?
A7: Yes, it can participate in three-component condensation reactions. For instance, it reacts with pyridin-2-one and potassium carbonate in dimethylformamide to yield N- and O-oxazolidinylethylation products of pyridin-2-one [].
Q8: How does microwave irradiation affect reactions involving Bis(2-chloroethyl)amine hydrochloride?
A8: Microwave irradiation can significantly accelerate reactions involving Bis(2-chloroethyl)amine hydrochloride. For example, the synthesis of N-aryl piperazine hydrochlorides from arylamines and Bis(2-chloroethyl)amine hydrochloride is significantly faster under microwave irradiation compared to conventional heating methods [].
Q9: Does Bis(2-chloroethyl)amine hydrochloride exhibit any unique physicochemical properties?
A9: Interestingly, Bis(2-chloroethyl)amine hydrochloride displays a sharp switching of its dielectric constant at 320 K, attributed to the dynamic changes of the (2-chloroethyl)ammonium cation between frozen and motional states []. This is associated with a structural phase transition in the molecular crystal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)


![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)





